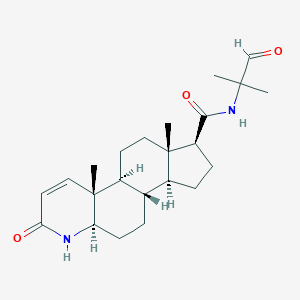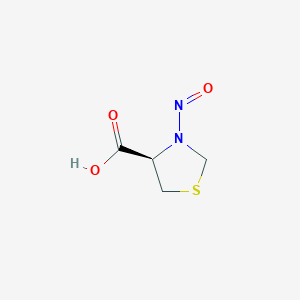
Finasteride Carboxaldehyde
描述
Finasteride is a synthetic drug widely used for the treatment of androgenetic alopecia, benign prostatic hyperplasia, and prostate cancer . It is chemically known as N-(1,1-dimethylethyl)-3-oxo-(5α,17β)-4-azaandrost-1-ene-17-carboxamide .
Synthesis Analysis
Finasteride is synthesized from inexpensive raw materials like luteosterone through a 6-step synthetic reaction . The process involves the synthesis of 3-carbonyl-4-androstene-17beta-carboxylic acid and the synthesis of N-tertiary-butyl-3 .Molecular Structure Analysis
The molecular formula of Finasteride is C23H34N2O3 . It has been found that the morphological structure of Finasteride is converted into an amorphous or a molecular solution state and loses its original crystallographic structure when combined with dispersion carriers .Chemical Reactions Analysis
Finasteride undergoes decomposition under forced degradation conditions . The alkaline degradation kinetics of the drug could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material .Physical And Chemical Properties Analysis
The molecular weight of Finasteride is 386.53 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Cancer Research
Finasteride Carboxaldehyde has been used in studies related to various types of cancers. For instance, it has been studied for its effects on gastrointestinal cancers in men with benign prostatic hyperplasia . It has also been used in research related to prostate cancer detection .
Dermatology
In the field of dermatology, Finasteride Carboxaldehyde has been used in the treatment of male androgenetic alopecia . It has been found to improve the quality of hair in terms of hair caliber, length, growth rate, growth duration, and pigmentation .
Endocrinology
Finasteride Carboxaldehyde has been used in endocrinology research, particularly in studies related to androgenetic alopecia . It has been found to have an effect on gynecomastia due to short-term low-dose finasteride for androgenetic alopecia .
Neuroendocrinology & Neuropsychiatry
In neuroendocrinology and neuropsychiatry, Finasteride Carboxaldehyde has been used in studies analyzing its effects at the whole-transcriptome level in the rat hypothalamus and hippocampus .
Solubility and Dissolution Behavior
Research has been conducted to improve the solubility and dissolution rate of Finasteride Carboxaldehyde by searching for an optimal carrier to prepare the Finasteride Carboxaldehyde carrier solid dispersions .
Benign Prostatic Hyperplasia (BPH)
Finasteride Carboxaldehyde has been used in long-term research programs studying androgen effects in Benign Prostatic Hyperplasia (BPH) . BPH is defined as an increase in the prostate’s size caused by the growth of the prostatic periurethral transition zone, due to androgen action .
作用机制
Target of Action
Finasteride Carboxaldehyde primarily targets the Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .
Mode of Action
Finasteride Carboxaldehyde acts as a competitive and specific inhibitor of Type II 5α-reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . DHT is considered to be the primary androgen involved in benign prostate hyperplasia and androgenic alopecia .
Biochemical Pathways
The inhibition of Type II 5α-reductase by Finasteride Carboxaldehyde affects the androgen-dependent pathways . It blocks the effects of the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, thus reducing the risk for secondary complications while providing symptom control .
Pharmacokinetics
Finasteride Carboxaldehyde is expected to have similar ADME properties as Finasteride, given their structural similarity. Finasteride is well absorbed after oral administration . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 5–6 hours .
Result of Action
The molecular and cellular effects of Finasteride Carboxaldehyde’s action are primarily the reduction of DHT levels. This leads to a decrease in the size of the prostate gland and improvement in urinary symptoms in men with benign prostatic hyperplasia . In the context of male pattern hair loss, the reduction of DHT levels slows down or stops hair loss, and in many cases, allows hair follicles to recover and start producing healthier, thicker hairs .
Action Environment
The action, efficacy, and stability of Finasteride Carboxaldehyde can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially interact with the drug’s mechanism of action
安全和危害
属性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLHNVFRBYLTN-WSBQPABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570310 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Finasteride Carboxaldehyde | |
CAS RN |
154387-61-8 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















